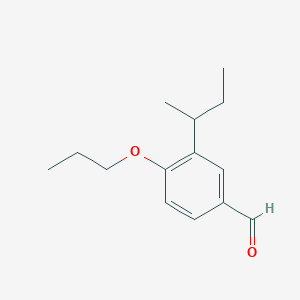
3-(Sec-butyl)-4-propoxybenzaldehyde
Vue d'ensemble
Description
3-(Sec-butyl)-4-propoxybenzaldehyde is a useful research compound. Its molecular formula is C14H20O2 and its molecular weight is 220.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(Sec-butyl)-4-propoxybenzaldehyde, with the chemical formula CHO and CAS Number 883515-59-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
- IUPAC Name : this compound
- Molecular Weight : 220.32 g/mol
- Structure : The compound features a benzaldehyde group substituted with a sec-butyl group and a propoxy group.
The biological activity of this compound can be attributed to its structural features that allow interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals, which can help in reducing oxidative stress in cells.
- Anti-inflammatory Properties : The presence of alkoxy groups in its structure may contribute to the modulation of inflammatory pathways.
- Antimicrobial Effects : Some derivatives of benzaldehydes have demonstrated antimicrobial activity against various pathogens.
Biological Activity Data
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Scavenging of free radicals | |
| Anti-inflammatory | Reduced cytokine production | |
| Antimicrobial | Inhibition of bacterial growth |
Case Studies
-
Antioxidant Study :
A study evaluated the antioxidant potential of various benzaldehyde derivatives, including this compound. The results indicated that this compound effectively reduced oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage in cells. -
Anti-inflammatory Research :
In a controlled experiment, the compound was tested for its ability to modulate inflammatory responses in macrophages. The findings revealed that it significantly decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent. -
Antimicrobial Activity :
A series of tests were conducted to assess the antimicrobial properties against common bacterial strains. This compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Applications De Recherche Scientifique
Pharmaceutical Applications
- Antimicrobial Activity
- Anti-cancer Properties
- Cosmetic Formulations
Material Science Applications
- Polymer Chemistry
- Nanotechnology
Data Table: Summary of Applications
Case Studies
-
Antimicrobial Study
- A study conducted on various benzaldehyde derivatives demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, indicating its potential use in pharmaceutical formulations aimed at treating infections.
-
Polymer Development
- Research involving the polymerization of this compound revealed that it could form thermally stable polymers suitable for high-temperature applications, showcasing its versatility in material science.
Propriétés
IUPAC Name |
3-butan-2-yl-4-propoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-4-8-16-14-7-6-12(10-15)9-13(14)11(3)5-2/h6-7,9-11H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVZLNORNNMMRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=O)C(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















